Enhanced Lipophilicity & Physicochemical Profile
Substitution with a chlorine atom at the 5-position significantly alters the physicochemical properties of the indazole-3-methanamine scaffold compared to the unsubstituted analog (1H-indazol-3-yl)methanamine . The addition of the heavy halogen increases the molecular weight and enhances lipophilicity, which is a key determinant of membrane permeability and target binding in drug discovery.
vs unsubstituted analog
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 181.62 |
| Comparator Or Baseline | 147.18 for (1H-indazol-3-yl)methanamine (CAS 806640-37-9) |
| Quantified Difference | +34.44 g/mol |
| Conditions | Calculated from molecular formula (C8H8ClN3 vs C8H9N3) |
Why This Matters
This quantifiable difference in molecular weight and lipophilicity confirms that (5-chloro-1H-indazol-3-yl)methanamine is a distinct chemical entity with different physical properties, directly impacting its behavior in biological assays and chemical reactions compared to its unsubstituted analog.
